8-Methoxy-1,7-naphthyridin-6-amine
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Description
8-Methoxy-1,7-naphthyridin-6-amine, also known as MNA, is a chemical compound that has gained significant attention from the scientific community due to its unique properties and potential applications. MNA is a heterocyclic compound that contains a naphthyridine ring with a methoxy group at the 8th position and an amino group at the 6th position.
Scientific Research Applications
Biological Activities
8-Methoxy-1,7-naphthyridin-6-amine, as part of the broader 1,8-naphthyridine derivatives, is known for its diverse biological activities. These compounds have demonstrated significant potential in therapeutic and medicinal research due to their wide-ranging biological properties. The activities associated with 1,8-naphthyridine derivatives include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects. Furthermore, they have shown potential in treating neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. Other reported activities encompass anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, and antioxidant properties, among others. These diverse biological activities make 1,8-naphthyridine derivatives, including this compound, potent scaffolds in drug discovery and pharmaceutical chemistry (Madaan et al., 2015).
Pharmacological Applications
The pharmacological relevance of 1,8-naphthyridine derivatives is emphasized by their various inhibitory activities. These compounds are investigated for their roles in anti-HIV, anti-osteoporotic (via αvβ3 antagonism), antimalarial, anti-platelet aggregation, anti-oxidant, anti-allergic, gastric antisecretory, anticonvulsant, and epidermal growth factor receptor (EGFR) inhibition. They also exhibit protein kinase inhibition, ionotropic properties, β3 antagonism, phosphodiesterase 4 (PDE 4) inhibitions, adenosine receptor agonistic activity, adrenoceptors antagonism, and DNA stabilizing activity. The extensive range of pharmacological activities associated with these derivatives highlights their importance in the development of novel therapeutic agents and the exploration of new biological actions (Gurjar & Pal, 2018).
properties
IUPAC Name |
8-methoxy-1,7-naphthyridin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-13-9-8-6(3-2-4-11-8)5-7(10)12-9/h2-5H,1H3,(H2,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHCBQNHIKDKKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=N1)N)C=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405430 |
Source
|
Record name | 8-methoxy-1,7-naphthyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55716-28-4 |
Source
|
Record name | 8-methoxy-1,7-naphthyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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